molecular formula C15H14FN5O2S B3016667 6-[[5-ethylsulfanyl-4-(4-fluorophenyl)-1,2,4-triazol-3-yl]methyl]-1H-pyrimidine-2,4-dione CAS No. 852153-88-9

6-[[5-ethylsulfanyl-4-(4-fluorophenyl)-1,2,4-triazol-3-yl]methyl]-1H-pyrimidine-2,4-dione

Cat. No. B3016667
M. Wt: 347.37
InChI Key: YATPBBKFVKNBAY-UHFFFAOYSA-N
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Description

The compound "6-[[5-ethylsulfanyl-4-(4-fluorophenyl)-1,2,4-triazol-3-yl]methyl]-1H-pyrimidine-2,4-dione" is a chemically synthesized molecule that appears to be related to a class of compounds with potential herbicidal activities. This particular molecule is not directly mentioned in the provided papers, but it shares structural similarities with the compounds discussed in the papers, such as the presence of a pyrimidine dione moiety and a fluorophenyl group.

Synthesis Analysis

The synthesis of related compounds, such as the 6-(trifluoromethyl)pyrimidine-2,4(1H,3H)-dione derivatives, involves the cyclization of trifluoroacetoacetate ethyl with substituted urea. The structures of these compounds were confirmed using 1H NMR and elemental analysis . Although the exact synthesis of the compound is not detailed, it is likely that a similar synthetic route could be employed, with modifications to incorporate the ethylsulfanyl and triazolyl groups.

Molecular Structure Analysis

The molecular structure of related compounds shows that they can adopt nearly planar structures, as seen in the crystal structures of polysubstituted pyridines . These structures are stabilized by various intermolecular interactions, such as C-H...O, C-H...F, and C-H...π interactions. While the exact molecular structure of the compound is not provided, it can be inferred that it may also exhibit similar stabilizing interactions due to the presence of fluorophenyl groups and a heterocyclic triazolyl moiety.

Chemical Reactions Analysis

The provided papers do not detail specific chemical reactions involving the compound . However, the herbicidal activities of related compounds suggest that they may undergo reactions with biological targets in plants, leading to their herbicidal effects. For instance, 3-(4-fluorobenzyl)-6-(trifluoromethyl)pyrimidine-2,4(1H,3H)-dione showed significant herbicidal activity against Brassica napus . The compound may similarly interact with plant biology, although the exact mechanisms would require further investigation.

Physical and Chemical Properties Analysis

The physical and chemical properties of the compound "6-[[5-ethylsulfanyl-4-(4-fluorophenyl)-1,2,4-triazol-3-yl]methyl]-1H-pyrimidine-2,4-dione" are not directly reported in the provided papers. However, based on the properties of structurally similar compounds, it can be hypothesized that this compound may exhibit moderate solubility in organic solvents, given the presence of both polar and nonpolar groups within its structure. The presence of hydrogen bond donors and acceptors suggests that it may form supramolecular aggregates through various non-covalent interactions .

Scientific Research Applications

Synthesis and Structural Exploration

Researchers have developed novel heterocyclic compounds, including derivatives related to the pyrimidine class, through efficient synthesis routes. These compounds are characterized using advanced spectral techniques and computational methods to elucidate their structures and electronic properties. For instance, the synthesis of novel (hydroxybenzoyl)pyrido[2,3-d]pyrimidine heterocycle derivatives showcases the versatility of pyrimidine in generating compounds with potential applications in various scientific fields. These compounds are analyzed using NMR, UV-visible, FT-IR spectroscopy, and X-ray diffraction, alongside computational methods like DFT and TD-DFT to understand their electronic structures and reactivity patterns (Ashraf et al., 2019).

Antiviral and Anticancer Activities

The antiviral activities of pyrimidine-2,4-dione derivatives have been explored, with specific compounds synthesized and tested against viruses like Hepatitis A and Herpes simplex, indicating the potential for therapeutic applications (El-Etrawy & Abdel-Rahman, 2010). Additionally, the synthesis and evaluation of novel 5-methyl-4-thiopyrimidine derivatives for cytotoxic activity offer insights into their potential as anticancer agents, highlighting the importance of structural modifications for enhancing biological activities (Stolarczyk et al., 2018).

Herbicidal and Tuberculostatic Activities

The herbicidal activities of pyrimidine-2,4-dione compounds have been assessed, with some showing significant effectiveness against agricultural pests, demonstrating the utility of these compounds in plant protection (Huazheng, 2013). Moreover, the development of structural analogs for antituberculous agents based on the pyrimidine scaffold underscores the potential of these compounds in addressing infectious diseases, such as tuberculosis (Titova et al., 2019).

Nonlinear Optical and Electronic Applications

Investigations into the nonlinear optical (NLO) properties of thiopyrimidine derivatives through DFT and TDDFT studies reveal their promising applications in optoelectronics and photonics, indicating the broad utility of pyrimidine derivatives beyond biological activities (Hussain et al., 2020).

Future Directions

The future directions for research on this compound would likely involve further exploration of its potential uses, particularly in the field of medicinal chemistry. This could include studies to determine its biological activity, toxicity, and potential as a therapeutic agent .

properties

IUPAC Name

6-[[5-ethylsulfanyl-4-(4-fluorophenyl)-1,2,4-triazol-3-yl]methyl]-1H-pyrimidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14FN5O2S/c1-2-24-15-20-19-12(7-10-8-13(22)18-14(23)17-10)21(15)11-5-3-9(16)4-6-11/h3-6,8H,2,7H2,1H3,(H2,17,18,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YATPBBKFVKNBAY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1=NN=C(N1C2=CC=C(C=C2)F)CC3=CC(=O)NC(=O)N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14FN5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-[[5-ethylsulfanyl-4-(4-fluorophenyl)-1,2,4-triazol-3-yl]methyl]-1H-pyrimidine-2,4-dione

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